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Compound of Interest

Compound Name:
1-Iodo-4-

(trifluoromethoxy)benzene

Cat. No.: B009027 Get Quote

An In-Depth Technical Guide to the Spectral Analysis of 1-Iodo-4-(trifluoromethoxy)benzene

Introduction
1-Iodo-4-(trifluoromethoxy)benzene (CAS No. 103962-05-6) is a substituted aromatic

compound of significant interest in the fields of medicinal chemistry, agrochemicals, and

materials science. Its utility as a synthetic intermediate stems from the unique and often

synergistic properties conferred by its two functional groups. The iodine atom serves as a

versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira),

providing a reliable route for carbon-carbon and carbon-heteroatom bond formation.[1]

Concurrently, the trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, imparts

profound effects on the molecule's physicochemical properties. It is highly lipophilic,

metabolically stable, and acts as a weak electron-withdrawing group, influencing the electronic

nature of the aromatic ring.

Accurate and unambiguous structural confirmation of this building block is paramount for its

effective use in multi-step syntheses. This guide provides a comprehensive analysis of the key

spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS)—for 1-iodo-4-(trifluoromethoxy)benzene. The interpretation is grounded in first

principles and data from analogous structures, offering field-proven insights for researchers,

scientists, and drug development professionals.
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Molecular Structure and Physicochemical
Properties
The structural and physical properties of 1-iodo-4-(trifluoromethoxy)benzene are

foundational to understanding its spectral characteristics.

Property Value Source

CAS Number 103962-05-6

Molecular Formula C₇H₄F₃IO

Molecular Weight 288.01 g/mol

Appearance Colorless to light yellow liquid [2]

Boiling Point 177-179 °C

Density 1.84 g/mL at 25 °C

Refractive Index n20/D 1.504

graph "1-Iodo-4-(trifluoromethoxy)benzene" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Benzene Ring

C1 [pos="0,1.5!"];

C2 [pos="-1.3,0.75!"];

C3 [pos="-1.3,-0.75!"];

C4 [pos="0,-1.5!"];

C5 [pos="1.3,-0.75!"];

C6 [pos="1.3,0.75!"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Aromatic hydrogens
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H2 [label="H", pos="-2.2,1.3!"];

H3 [label="H", pos="-2.2,-1.3!"];

H5 [label="H", pos="2.2,-1.3!"];

H6 [label="H", pos="2.2,1.3!"];

C2 -- H2;

C3 -- H3;

C5 -- H5;

C6 -- H6;

// Substituents

I [label="I", pos="0,-2.8!", fontcolor="#EA4335"];

O [label="O", pos="0,2.8!"];

C_F3 [label="C", pos="0,4.0!"];

F1 [label="F", pos="-1.0,4.8!", fontcolor="#34A853"];

F2 [label="F", pos="1.0,4.8!", fontcolor="#34A853"];

F3 [label="F", pos="0,5.2!", fontcolor="#34A853"];

C4 -- I;

C1 -- O;

O -- C_F3;

C_F3 -- F1;

C_F3 -- F2;

C_F3 -- F3;

}

Caption: Molecular structure of 1-Iodo-4-(trifluoromethoxy)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule,

providing detailed information about the hydrogen, carbon, and fluorine environments.

¹H NMR Analysis
Interpretation: The ¹H NMR spectrum is defined by the 1,4-disubstituted (para) aromatic ring.

Due to the plane of symmetry bisecting the C1-C4 bond, there are two sets of chemically
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equivalent protons: H2/H6 and H3/H5. The protons ortho to the iodine atom (H3/H5) are

deshielded by iodine's electron-withdrawing inductive effect and are expected to appear further

downfield. The protons ortho to the trifluoromethoxy group (H2/H6) appear slightly more

upfield. This arrangement creates a characteristic AA'BB' spin system, which often simplifies to

two distinct doublets at higher field strengths.[3][4] The ortho coupling constant (³JHH) is

typically in the range of 8-9 Hz.

Predicted Spectral Data (500 MHz, CDCl₃):

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~ 7.65 Doublet (d) ~ 8.8 2H
H3, H5 (ortho to

I)

~ 7.05 Doublet (d) ~ 8.8 2H
H2, H6 (ortho to -

OCF₃)

Note: These are predicted values based on data for 4-iodoanisole and accounting for the

stronger withdrawing effect of -OCF₃ vs. -OCH₃.[3]

¹³C NMR Analysis
Interpretation: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct

signals. Due to molecular symmetry, only four signals will appear in the aromatic region (δ 110-

160 ppm): two for the protonated carbons (C2/C6 and C3/C5) and two for the quaternary,

substituent-bearing carbons (C1 and C4). The carbon attached to the -OCF₃ group (C1) will be

significantly downfield. The carbon bearing the iodine atom (C4) exhibits a chemical shift

influenced by the "heavy atom effect," which, contrary to electronegativity predictions, causes

an upfield shift relative to other halogens. The trifluoromethoxy carbon itself (C-CF₃) will appear

as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a large

coupling constant (~250-260 Hz).

Predicted Spectral Data (125 MHz, CDCl₃):
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Chemical Shift (δ, ppm) Multiplicity (¹JCF) Assignment

~ 149.5 s C1 (-OCF₃)

~ 138.8 s C3, C5

~ 122.5 s C2, C6

~ 120.8 q (J ≈ 257 Hz) -OCF₃

~ 92.0 s C4 (-I)

Note: Predicted values are based on data for 4-iodoanisole and trifluoromethoxybenzene.[5][6]

¹⁹F NMR Analysis
Interpretation: The ¹⁹F NMR spectrum provides a simple and definitive confirmation of the

trifluoromethoxy group. The three fluorine atoms are chemically equivalent and are not coupled

to any nearby protons. Therefore, the spectrum is expected to show a sharp singlet. The

chemical shift for an aromatic -OCF₃ group typically appears in the range of -57 to -60 ppm

relative to CFCl₃.[1][7] This distinct signal, far from most other fluorine resonances, serves as

an excellent diagnostic peak.

Predicted Spectral Data (470 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ -58.5 Singlet (s) 3F -OCF₃

Note: Predicted value based on data for various aryl trifluoromethyl ether compounds.[1]

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
Interpretation: The IR spectrum reveals the functional groups present in the molecule through

their characteristic vibrational frequencies. Key expected absorptions include:
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Aromatic C-H Stretch: A weak band just above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of medium-to-weak bands in the 1600-1450 cm⁻¹ region.

-OCF₃ Group Vibrations: This group is characterized by very strong and distinct bands. The

C-F stretching vibrations typically appear in the 1300-1100 cm⁻¹ region. The C-O stretch

associated with the ether linkage will also be present and strong.

C-H Out-of-Plane Bending: The 1,4-disubstitution pattern gives rise to a strong, characteristic

band in the 860-800 cm⁻¹ region.

Predicted IR Absorption Data:

Wavenumber (cm⁻¹) Intensity Assignment

~ 3080 Weak Aromatic C-H Stretch

~ 1590, 1495 Medium Aromatic C=C Ring Stretch

~ 1260 Very Strong C-F Stretch (asymmetric)

~ 1220 Very Strong C-O Stretch / C-F Stretch

~ 1160 Very Strong C-F Stretch (symmetric)

~ 830 Strong
C-H Out-of-Plane Bend (1,4-

disubstituted)

Note: Predicted values based on general IR correlation tables and spectra of analogous

compounds like trifluoromethoxybenzene.[6]

Mass Spectrometry (MS)
Interpretation: Mass spectrometry provides the molecular weight and crucial information about

the molecule's fragmentation pattern, which aids in structural confirmation. Using a standard

technique like Electron Ionization (EI), the molecular ion peak [M]⁺• is expected to be

prominent. Due to the presence of iodine, a monoisotopic element with a large mass, its loss is

a characteristic fragmentation pathway.
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Molecular Ion (M⁺•): The peak corresponding to the intact molecule after losing one electron.

For C₇H₄F₃IO, this will be at m/z = 288.

Key Fragments: The weakest bond in the molecule is the C-I bond. Cleavage of this bond

results in the loss of an iodine radical (•I, 127 Da), leading to a major fragment ion at m/z

161, corresponding to the [C₇H₄F₃O]⁺ cation. The iodine cation itself may be observed at m/z

127. Further fragmentation of the m/z 161 ion can occur through the loss of CO (28 Da) to

give [C₆H₄F₃]⁺ at m/z 133.

Predicted MS Fragmentation Data (EI):

m/z Proposed Fragment Notes

288 [C₇H₄F₃IO]⁺• Molecular Ion (M⁺•)

161 [C₇H₄F₃O]⁺ [M - I]⁺, often a major fragment

133 [C₆H₄F₃]⁺ [M - I - CO]⁺

127 [I]⁺ Iodine cation

Experimental Protocols
Protocol 1: NMR Data Acquisition

Sample Preparation: Accurately weigh 15-20 mg of 1-iodo-4-(trifluoromethoxy)benzene
and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Use a ≥400 MHz NMR spectrometer. Ensure the instrument is properly

tuned and shimmed for the specific sample probe.

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle

with a relaxation delay (d1) of 1 second and 16 scans is typically sufficient.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A

30° pulse angle with a relaxation delay (d1) of 2 seconds is a good starting point. A higher

number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise

ratio.
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¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment, typically with

proton decoupling. Use an external reference or the instrument's calibrated frequency for

referencing. A relaxation delay of 1-2 seconds and 32 scans is generally adequate.

Data Processing: Apply an exponential multiplication factor (line broadening) of 0.3 Hz to the

FID before Fourier transformation. Manually phase and baseline correct all spectra. Calibrate

the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol 2: FT-IR Data Acquisition
Technique Selection: For a liquid sample, the Attenuated Total Reflectance (ATR) method is

most convenient and requires minimal sample preparation.

Instrument Setup: Record a background spectrum on a clean, dry ATR crystal (e.g., diamond

or zinc selenide).

Sample Analysis: Apply a single drop of 1-iodo-4-(trifluoromethoxy)benzene directly onto

the ATR crystal, ensuring complete coverage.

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum is typically displayed in transmittance or

absorbance. The ATR correction algorithm should be applied if quantitative analysis is

desired, though it is less critical for qualitative identification.

Protocol 3: MS Data Acquisition
Technique Selection: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) is

a standard method for volatile, thermally stable compounds like this.

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent

such as dichloromethane or ethyl acetate.

GC-MS Setup:

Injector: Use a split/splitless injector at 250 °C.
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Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is

suitable.

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and

hold for 5 minutes.

MS Source: Set the EI source temperature to 230 °C and the ionization energy to 70 eV.

Analyzer: Scan a mass range from m/z 40 to 400.

Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak

corresponding to the compound. Analyze the molecular ion and the fragmentation pattern to

confirm the structure.

Safety and Handling
1-Iodo-4-(trifluoromethoxy)benzene is classified as an irritant. It is known to cause skin and

serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood while wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

Handling: Avoid inhalation of vapors and contact with skin and eyes.

Storage: Store in a cool, dry place away from light and incompatible materials. Keep the

container tightly sealed.[2]

Conclusion
The spectral characterization of 1-iodo-4-(trifluoromethoxy)benzene is straightforward using

standard analytical techniques. The ¹H NMR spectrum is defined by a classic AA'BB' pattern for

the aromatic protons. The ¹³C NMR spectrum confirms the six unique carbon environments,

including the characteristic upfield shift of the iodine-bound carbon and the large quartet for the

-OCF₃ carbon. A single, sharp peak in the ¹⁹F NMR spectrum provides unambiguous evidence

of the trifluoromethoxy group. The IR spectrum displays strong, characteristic absorbances for

the C-F bonds and the 1,4-disubstitution pattern, while mass spectrometry confirms the

molecular weight of 288 amu and shows a predictable fragmentation pattern dominated by the
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loss of the iodine atom. Together, these spectral data provide a robust and self-validating

fingerprint for the confident identification of this valuable synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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